2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)-

Übersicht

Beschreibung

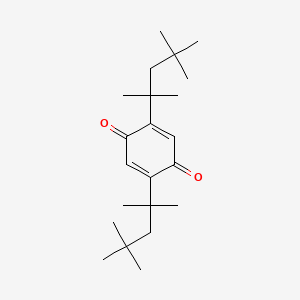

2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)-: is a derivative of benzoquinone, characterized by the presence of two bulky tert-butyl groups at the 2 and 5 positions of the cyclohexadiene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen: Die Synthese von 2,5-Cyclohexadien-1,4-dion, 2,5-Bis(1,1,3,3-Tetramethylbutyl)- umfasst typischerweise die Alkylierung von Benzochinonderivaten. Ein übliches Verfahren umfasst die Reaktion von Benzochinon mit tert-Butylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid. Die Reaktion verläuft über einen Friedel-Crafts-Alkylierungsmechanismus, der zur Substitution von Wasserstoffatomen an den Positionen 2 und 5 durch tert-Butylgruppen führt.

Industrielle Herstellungsverfahren: Die industrielle Produktion dieser Verbindung folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess erfordert eine strenge Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, Druck und Konzentration der Reaktanten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen erhöht die Effizienz und Skalierbarkeit des Produktionsprozesses.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die häufig durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden. Diese Reaktionen führen typischerweise zur Bildung von Chinonderivaten.

Reduktion: Reduktionsreaktionen können die Verbindung in Hydrochinonderivate umwandeln. Übliche Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Das Vorhandensein von sperrigen tert-Butylgruppen macht die Verbindung weniger reaktiv gegenüber elektrophiler Substitution. Nucleophile Substitutionsreaktionen können unter bestimmten Bedingungen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere starke Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

Substitution: Nucleophile wie Amine und Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Chinonderivate.

Reduktion: Hydrochinonderivate.

Substitution: Verschiedene substituierte Benzochinonderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird als Vorläufer bei der Synthese verschiedener organischer Moleküle verwendet. Ihre Stabilität und ihre einzigartige Reaktivität machen sie zu einem wertvollen Zwischenprodukt in der organischen Synthese.

Biologie: In der biologischen Forschung wird die Verbindung auf ihre potenziellen antioxidativen Eigenschaften untersucht. Sie wird auch zur Untersuchung von Redoxreaktionen und Elektronentransferprozessen in biologischen Systemen verwendet.

Medizin: Die Derivate der Verbindung werden auf ihre potenziellen therapeutischen Anwendungen untersucht, einschließlich ihrer Antikrebs- und antimikrobiellen Eigenschaften. Es wird geforscht, um ihren Wirkmechanismus und ihre Wirksamkeit bei verschiedenen Erkrankungen zu verstehen.

Industrie: In der Industrie wird die Verbindung bei der Herstellung von Polymeren, Farbstoffen und anderen Spezialchemikalien verwendet. Ihre Stabilität und Reaktivität machen sie für verschiedene industrielle Anwendungen geeignet.

5. Wirkmechanismus

Der Wirkmechanismus von 2,5-Cyclohexadien-1,4-dion, 2,5-Bis(1,1,3,3-Tetramethylbutyl)- beinhaltet seine Fähigkeit, Redoxreaktionen einzugehen. Die Verbindung kann als Elektronenakzeptor oder -donor fungieren und Elektronentransferprozesse ermöglichen. In biologischen Systemen interagiert sie mit verschiedenen Enzymen und Proteinen und beeinflusst so den zellulären Redoxzustand und die Signalwege. Das Vorhandensein von sperrigen tert-Butylgruppen beeinflusst ihre Reaktivität und Wechselwirkung mit molekularen Zielstrukturen.

Wirkmechanismus

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)- involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, facilitating electron transfer processes. In biological systems, it interacts with various enzymes and proteins, influencing cellular redox states and signaling pathways. The presence of bulky tert-butyl groups affects its reactivity and interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 2,5-Cyclohexadien-1,4-dion, 2,6-Bis(1,1-Dimethylethyl)-

- 2,5-Cyclohexadien-1,4-dion, 2,5-Bis(Dimethylamino)-

- 2,5-Dihydroxy-1,4-benzochinon

Vergleich:

- 2,5-Cyclohexadien-1,4-dion, 2,6-Bis(1,1-Dimethylethyl)- weist ähnliche strukturelle Merkmale auf, unterscheidet sich jedoch in der Position der tert-Butylgruppen, was sich auf seine Reaktivität und Anwendungen auswirkt .

- 2,5-Cyclohexadien-1,4-dion, 2,5-Bis(Dimethylamino)- enthält Dimethylaminogruppen anstelle von tert-Butylgruppen, was zu unterschiedlichen chemischen Eigenschaften und Reaktivitäten führt .

- 2,5-Dihydroxy-1,4-benzochinon enthält Hydroxylgruppen anstelle von tert-Butylgruppen, was es reaktiver gegenüber Oxidations- und Reduktionsreaktionen macht .

Die Einzigartigkeit von 2,5-Cyclohexadien-1,4-dion, 2,5-Bis(1,1,3,3-Tetramethylbutyl)- liegt in seiner Stabilität und seiner spezifischen Reaktivität aufgrund des Vorhandenseins von sperrigen tert-Butylgruppen, wodurch es in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll ist.

Eigenschaften

IUPAC Name |

2,5-bis(2,4,4-trimethylpentan-2-yl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-19(2,3)13-21(7,8)15-11-18(24)16(12-17(15)23)22(9,10)14-20(4,5)6/h11-12H,13-14H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNQIORMPFHCHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884396 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7511-47-9 | |

| Record name | 2,5-Bis(1,1,3,3-tetramethylbutyl)-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7511-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC32206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-BIS(1,1,3,3-TETRAMETHYLBUTYL)-2,5-CYCLOHEXADIENE-1,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BRU9MRS6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.